molecular formula C12H10FNO3 B1425027 Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate CAS No. 21717-99-7

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Cat. No.: B1425027
CAS No.: 21717-99-7
M. Wt: 235.21 g/mol
InChI Key: LDOGOQBEYDOXAT-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group at the 5-position and an ethyl ester group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the oxazole ring contributes to its stability and reactivity. The compound may inhibit or activate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-1,3-oxazole-2-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    Ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate:

    Ethyl 5-(4-bromophenyl)-1,3-oxazole-2-carboxylate: The presence of a bromine atom can influence its chemical behavior and interactions.

Uniqueness

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance its binding affinity to biological targets and modify its reactivity in chemical reactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGOQBEYDOXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

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